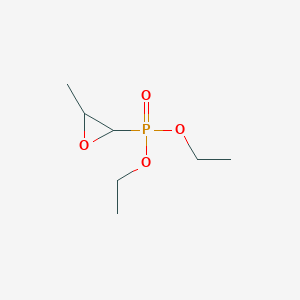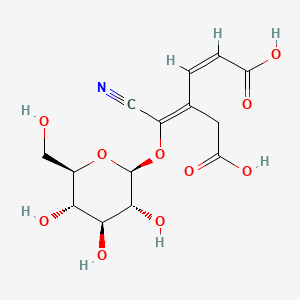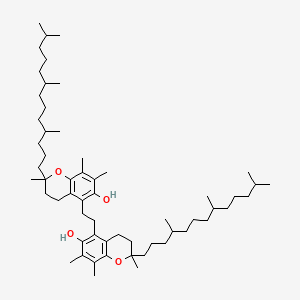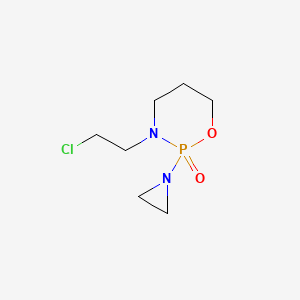
2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene
Vue d'ensemble
Description
2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene is a chemical compound that has been the subject of various studies and patents . It’s a complex organic molecule with multiple functional groups, including chloro, trifluoromethyl, phenoxy, and nitro groups .
Synthesis Analysis
The synthesis of 2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene involves a reaction between 2-chloro-4-trifluoromethylphenol and a compound represented by a specific formula . The reaction mixture is stirred for 15-20 hours at a temperature of 80-90°C until the reaction is completed . After the reaction, the mixture is cooled to room temperature, filtered, and the filtrate is subjected to vacuum distillation to recover the solvent . The yield of this synthesis process is reported to be 80-90% .Molecular Structure Analysis
The molecular structure of 2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene is characterized by the presence of two chloro, four trifluoromethyl, two phenoxy, and one nitro group . The exact arrangement of these groups in the molecule can be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving 2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene are likely to be influenced by the presence of its functional groups. For instance, the chloro and nitro groups might participate in nucleophilic substitution reactions . More detailed information about the chemical reactions of this compound could be obtained from specific studies or experiments.Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
The compound has been used in the synthesis of new derivatives with potential applications in materials science. For instance, new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of nitrobenzenes have been prepared, exploring the introduction of fluorine-containing, electron-withdrawing substituents into aromatic rings. This modification is aimed at enhancing the activation of halogen substituents towards nucleophilic attack, opening up new synthetic possibilities for heterocyclic chemistry (Sipyagin et al., 2004).
Electrochemical Studies
Research has been conducted on the electrochemical reduction of nitrobenzene and its derivatives, providing insights into their reduction mechanisms. These studies are essential for understanding the electrochemical behaviors of these compounds in various environments, which can have implications for their applications in electronic materials and devices (Silvester et al., 2006).
Development of Fluorine-containing Polymers
The synthesis of novel fluorine-containing polyetherimide has been reported, where derivatives of 2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene played a crucial role. These polymers have been characterized for their potential applications in high-performance materials, showcasing the importance of such compounds in the advancement of polymer science (Yu Xin-hai, 2010).
Crystal Structure Analysis
Studies have also been conducted on the crystalline forms of derivatives, exploring their molecular structures and crystallization patterns. Such research is pivotal for understanding the material properties and potential applications of these compounds in various technological fields (Plater & Harrison, 2015).
Reactivity and Synthesis of Heterocycles
Research has delved into the reactivity of nitrobenzene derivatives towards the synthesis of heterocyclic compounds. The exploration of nucleophilic substitution reactions and the synthesis of heterocycles highlight the versatility and significance of these compounds in organic synthesis and the development of new pharmaceuticals and materials (Sipyagin et al., 2002).
Propriétés
IUPAC Name |
2-chloro-1-[3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenoxy]-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9Cl2F6NO4/c21-13-7-10(19(23,24)25)1-5-16(13)32-12-3-4-15(29(30)31)18(9-12)33-17-6-2-11(8-14(17)22)20(26,27)28/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFBXLHCJMSGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9Cl2F6NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514053 | |
| Record name | 1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene | |
CAS RN |
50594-75-7 | |
| Record name | 1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














